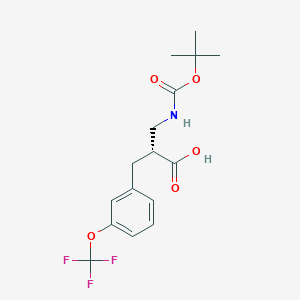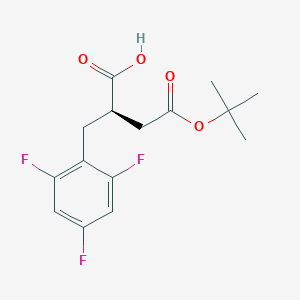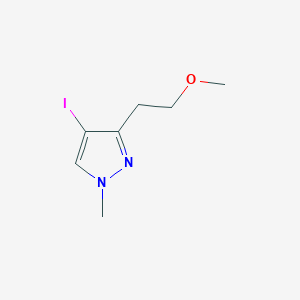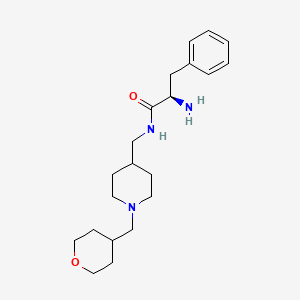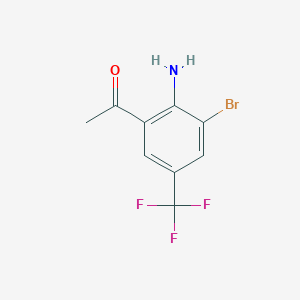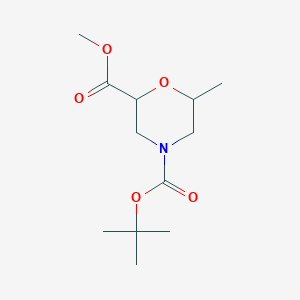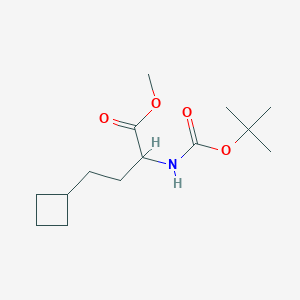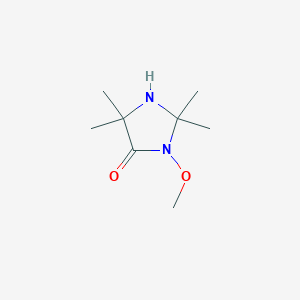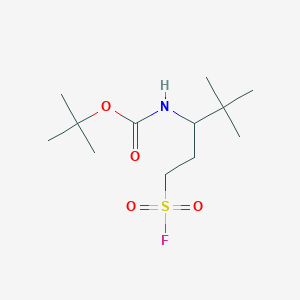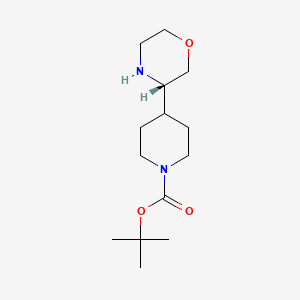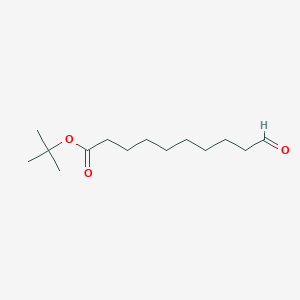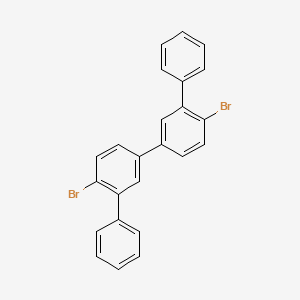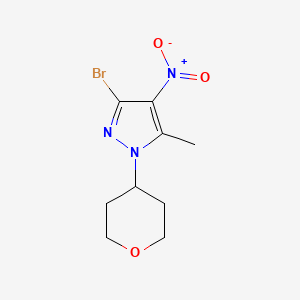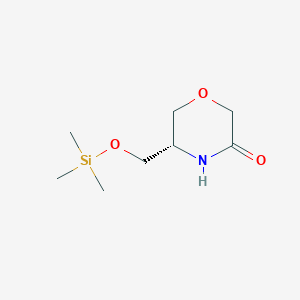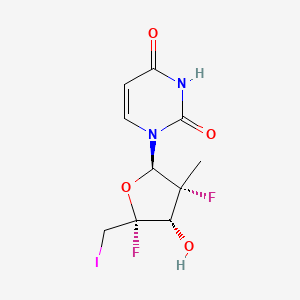
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic compound with a complex molecular structure It is characterized by the presence of fluorine, iodine, and hydroxyl groups attached to a tetrahydrofuran ring, which is further connected to a pyrimidine dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: The initial step involves the formation of the tetrahydrofuran ring with the desired stereochemistry. This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Fluorine and Hydroxyl Groups: Fluorination and hydroxylation reactions are carried out to introduce the fluorine and hydroxyl groups at specific positions on the tetrahydrofuran ring. Common reagents for these reactions include fluorinating agents like diethylaminosulfur trifluoride and hydroxylating agents like osmium tetroxide.
Coupling with Pyrimidine Dione: The final step involves coupling the modified tetrahydrofuran ring with a pyrimidine dione derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide.
Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Azides, nitriles.
Scientific Research Applications
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its unique molecular structure and ability to interact with biological targets.
Materials Science: The compound’s fluorine and iodine content make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. The presence of fluorine and iodine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks fluorine and iodine atoms, resulting in different chemical properties and biological activities.
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(methyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the iodomethyl group, leading to variations in reactivity and applications.
Uniqueness
1-((2R,3R,4S,5R)-3,5-Difluoro-4-hydroxy-5-(iodomethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of fluorine, iodine, and hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H11F2IN2O4 |
|---|---|
Molecular Weight |
388.11 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,5-difluoro-4-hydroxy-5-(iodomethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F2IN2O4/c1-9(11)6(17)10(12,4-13)19-7(9)15-3-2-5(16)14-8(15)18/h2-3,6-7,17H,4H2,1H3,(H,14,16,18)/t6-,7+,9+,10+/m0/s1 |
InChI Key |
ZDTANFBJNPQQJG-MVHNUAHISA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(CI)F)O)F |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)(CI)F)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


